LysoTracker Yellow HCK 123
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H24N6O4 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide |
InChI |
InChI=1S/C16H24N6O4/c1-21(2)11-10-18-14(23)6-4-3-5-9-17-12-7-8-13(22(24)25)16-15(12)19-26-20-16/h7-8,17H,3-6,9-11H2,1-2H3,(H,18,23) |
InChI Key |
WIOHDRVBBRICQL-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Canonical SMILES |
CN(C)CCNC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Synonyms |
HCK-123 LysoTracker Yellow HCK-123 |
Origin of Product |
United States |
Role As a Fluorescent Probe for Acidic Organelles
LysoTracker Yellow HCK-123 serves as a potent, membrane-permeable fluorescent probe that emits a yellow fluorescence, enabling the staining and tracking of acidic organelles in live cells. medchemexpress.comthermofisher.comthermofisher.comtargetmol.commedicalbiochemist.comulab360.comambeed.cn This probe is highly selective for these compartments, which include lysosomes and other acidic vesicles. medicalbiochemist.comglpbio.comfishersci.cafishersci.com The ability to label these organelles without the need for antibodies makes it a straightforward and effective tool for various research applications. medicalbiochemist.comfishersci.com
The fluorescence properties of LysoTracker Yellow HCK-123 are central to its function. It has an excitation maximum of approximately 465 nm and an emission maximum of around 535 nm. thermofisher.comthermofisher.comtargetmol.commedicalbiochemist.comulab360.comambeed.cnglpbio.comfishersci.cablogspot.com Some sources indicate a slightly different excitation peak at 488 nm and an emission peak at 565 nm. aatbio.com This allows for clear visualization using fluorescence microscopy. The probe is effective at nanomolar concentrations, highlighting its efficiency in labeling. fishersci.comblogspot.com
Table 1: Spectral Properties of LysoTracker Yellow HCK-123
| Property | Value |
|---|---|
| Excitation Maximum | ~465 nm thermofisher.comthermofisher.comtargetmol.commedicalbiochemist.comulab360.comambeed.cnglpbio.comfishersci.cablogspot.com or 488 nm aatbio.com |
| Emission Maximum | ~535 nm thermofisher.comthermofisher.comtargetmol.commedicalbiochemist.comulab360.comambeed.cnglpbio.comfishersci.cablogspot.com or 565 nm aatbio.com |
| Fluorescence Color | Yellow thermofisher.comthermofisher.comtargetmol.commedicalbiochemist.comulab360.comambeed.cn |
Mechanism of Accumulation Within Acidic Compartments
Visualization of Lysosomes and Acidic Organelles
LysoTracker Yellow HCK-123 is a weakly basic amine that, in its neutral state, can freely cross cell membranes. fishersci.atglpbio.com Upon entering an acidic organelle, such as a lysosome, the probe becomes protonated and is trapped, leading to its accumulation and a subsequent fluorescent signal. fishersci.atglpbio.com This characteristic makes it a highly selective marker for these compartments in live-cell imaging. The dye has an approximate excitation maximum of 465 nm and an emission maximum of 535 nm. medicalbiochemist.comthermofisher.comaatbio.com
Studies on Lysosomal Morphology and Dynamics
The ability to stain lysosomes in living cells with LysoTracker Yellow HCK-123 enables researchers to observe their morphology, number, and distribution. For instance, in a study investigating the effects of the HIV-1 Tat protein on neuronal cells, LysoTracker Yellow HCK-123 was used to assess lysosomal acidification, a key aspect of their function. nih.gov By visualizing the stained lysosomes, researchers can gain insights into how various stimuli or pathological conditions affect these organelles.
Monitoring Changes in Lysosomal Activity Under Diverse Physiological Conditions
Changes in the intensity of LysoTracker Yellow HCK-123 fluorescence can indicate alterations in the acidity of lysosomes, which is a critical parameter of their activity. This has been utilized to study the effects of various physiological and pathological conditions. For example, in a study on a rat model of amyotrophic lateral sclerosis (ALS), LysoTracker Yellow HCK-123 staining was employed to evaluate lysosomes in fibroblasts and bone marrow-mesenchymal stem cells. nih.gov This allowed for the investigation of lysosomal dysfunction in non-neural cells from this neurodegenerative disease model. Furthermore, the probe has been used to study the impact of autophagy-inducing agents like rapamycin (B549165) and nutrient starvation on lysosomal compartments in cancer cell lines. nih.gov
Investigations into Lysosomal Dysfunction and Associated Pathologies
Given the central role of lysosomes in cellular clearance and recycling, their dysfunction is implicated in a variety of diseases. LysoTracker Yellow HCK-123 serves as a valuable tool for investigating these pathologies.
Research in Neurodegenerative Disorders
Lysosomal dysfunction is a known factor in many neurodegenerative diseases. Research on a rat model of Amyotrophic Lateral Sclerosis (ALS) utilized LysoTracker Yellow HCK-123 to stain lysosomes in non-neural cells, providing insights into the systemic nature of the disease. nih.gov In studies related to HIV-associated neurocognitive disorders, this probe was used to determine the impact of the HIV-1 Tat protein on lysosomal acidification in neuronal cells. nih.gov While LysoTracker dyes are used in Alzheimer's disease research to assess lysosomal pH, it has been noted that they can have an alkalinizing effect on lysosomes, which could be a limitation in some experimental contexts. medicalbiochemist.com
Pharmacological Studies
The ability to monitor lysosomal health and function with LysoTracker Yellow HCK-123 also makes it a useful tool in pharmacological research.
Evaluation of Drug Effects on Lysosomal Integrity and Function
Researchers can use LysoTracker Yellow HCK-123 to assess how different compounds affect lysosomes. For example, the probe has been used to study the effects of chloroquine (B1663885), a drug known to inhibit lysosomal function, on cancer cell lines. nih.gov In a study on Niemann-Pick type C (NPC) disease, a lysosomal storage disorder, LysoTracker Yellow HCK-123 was among the dyes tested for its ability to identify enlarged lysosomes in patient-derived fibroblasts. Although found to be less sensitive than other LysoTracker variants for this specific application, its use highlights the principle of employing these probes in screening for compounds that may impact lysosomal morphology. fishersci.ca
Below is a table summarizing the use of LysoTracker Yellow HCK-123 in a selection of research contexts.
| Research Area | Cell/Model System | Experimental Context | Key Finding with LysoTracker Yellow HCK-123 |
| Neurodegenerative Disease | Rat model of ALS (non-neural cells) | Investigation of lysosomal dysfunction | Staining evaluated lysosomes in fibroblasts and mesenchymal stem cells. nih.gov |
| Neurodegenerative Disease | B103 neuronal cells | Effect of HIV-1 Tat protein | Used to determine lysosomal acidification. nih.gov |
| Pharmacology/Toxicology | Jurkat T-cell leukemia and K562 erythromyeloid cell lines | Effect of chloroquine | Increase in LysoTracker signal observed with chloroquine treatment. nih.gov |
| Lysosomal Storage Disease | Niemann-Pick type C (NPC) fibroblasts | Screening for enlarged lysosomes | Fluorescence signal was relatively weak compared to other LysoTracker dyes. fishersci.ca |
Advanced Research Applications
Autophagy and Lysosomal Degradation Pathway Studies
LysoTracker Yellow HCK-123 has proven to be a valuable tool in the investigation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. fishersci.at This process is crucial for cellular differentiation, survival under nutrient-deprived conditions, and normal growth regulation. fishersci.at
Tracking Dynamic Changes During Autophagic Processes and Apoptosis
The acidic nature of lysosomes is central to their function in breaking down cellular waste. fishersci.at LysoTracker Yellow HCK-123 allows researchers to monitor the dynamic changes in these acidic organelles during autophagy. researchgate.net Studies have shown that during autophagy induced by various agents like rapamycin (B549165) or nutrient starvation, there is an increase in LysoTracker signals, which correlates with the upregulation of the autophagy marker LC3B. nih.gov This suggests an increase in the number or size of acidic lysosomes to handle the autophagic load.
Furthermore, the interplay between autophagy and apoptosis (programmed cell death) can be investigated using this dye. For instance, when apoptosis is induced, changes in lysosomal stability and acidity can be observed. In some cases, blocking apoptosis has been shown to result in an upregulation of autophagic markers, including increased LysoTracker staining, highlighting the complex relationship between these two cellular pathways. nih.gov
Role in Investigating Neuronal Autophagy Alterations
Alterations in neuronal autophagy are implicated in various neurodegenerative diseases. LysoTracker Yellow HCK-123 has been utilized in studies of neuronal cells to investigate how certain factors, such as the HIV-1 Tat protein, affect this process. nih.gov Research has shown that Tat can alter neuronal autophagy by modulating the fusion of autophagosomes to lysosomes. nih.gov By using LysoTracker, researchers can assess changes in lysosomal acidification in neuronal cells, providing clues about the functional state of the lysosomal system in response to pathological stimuli. nih.gov For example, studies have shown that HIV-1 Tat can colocalize with lysosomal markers and enhance the colocalization of autophagosome and lysosome markers, suggesting an impact on the final stages of autophagy. nih.gov
Diatom Biology and Biomineralization Research
Beyond its applications in studying autophagy, LysoTracker Yellow HCK-123 has emerged as a significant tool in the field of diatom biology, particularly in understanding the process of biomineralization. nih.gov Diatoms are unicellular algae known for their intricate cell walls made of silica (B1680970), called frustules. nih.gov
Visualization of Silica Deposition Processes
The formation of the silica frustule is a complex process that occurs within a specialized intracellular compartment called the silica deposition vesicle (SDV). LysoTracker Yellow HCK-123 has been shown to be incorporated into the newly forming silica structures, allowing for the visualization of the silica deposition process in living diatoms. researchgate.netresearchgate.net This has been demonstrated in various diatom species, including Aulacoseira baicalensis and Nitzschia graciliformis. researchgate.net The dye's fluorescence allows researchers to observe the formation of both thick and thin valves, providing insights into the dynamics of frustule synthesis. researchgate.net
Labeling of Silica Frustules (Pre-existing and Newly Synthesized)
A key advantage of LysoTracker Yellow HCK-123 in diatom research is its ability to label both pre-existing and newly synthesized silica frustules. nih.gove-algae.org This allows for the differentiation between parent and offspring valves during cell division. researchgate.net When the dye is added to the culture medium, it is taken up by the diatoms and incorporated into the new valves being formed. researchgate.net This results in fluorescently labeled offspring valves, while the parent valves remain unlabeled. researchgate.net This differential labeling is a powerful tool for studying cell cycle progression and the mechanics of frustule inheritance. researchgate.nete-algae.org Research has shown that this technique provides an enhanced signal-to-noise ratio for imaging frustule details. nih.gov
Data Tables
Table 1: Research Applications of LysoTracker Yellow HCK-123 in Autophagy Studies
| Application Area | Specific Use | Key Findings | References |
| Autophagic Processes | Tracking dynamic changes in acidic organelles. | Increased LysoTracker signal correlates with upregulation of autophagy marker LC3B during induced autophagy. | researchgate.netnih.gov |
| Apoptosis Interplay | Investigating the relationship between autophagy and apoptosis. | Blocking apoptosis can lead to an increase in LysoTracker staining, indicating enhanced autophagy. | nih.gov |
| Autophagosome-Lysosome Fusion | Visualizing the fusion of autophagosomes with lysosomes. | Used with autophagosome markers to assess the efficiency of autolysosome formation. | nih.gov |
| Neuronal Autophagy | Studying alterations in autophagy in neuronal cells. | Used to assess changes in lysosomal acidification in response to factors like HIV-1 Tat protein. | nih.gov |
Table 2: Research Applications of LysoTracker Yellow HCK-123 in Diatom Biology
| Application Area | Specific Use | Key Findings | References |
| Silica Deposition | Visualization of the formation of new silica frustules. | Allows for real-time observation of valve formation in various diatom species. | researchgate.netresearchgate.net |
| Frustule Labeling | Differentiating between pre-existing and newly synthesized frustules. | Enables the study of cell division and frustule inheritance by labeling offspring valves. | nih.govresearchgate.nete-algae.org |
| Imaging Enhancement | Improving the visualization of frustule details. | Provides a high signal-to-noise ratio for detailed imaging of silica structures. | nih.gov |
Studies on Valve Morphogenesis and Girdle Band Formation
The formation of the intricate silica cell wall, or frustule, in diatoms is a complex, genetically controlled process of biomineralization. The frustule consists of two main parts: the valves (the top and bottom surfaces) and the girdle bands that connect them. LysoTracker Yellow HCK-123 serves as a vital marker for silicon assimilation, allowing researchers to observe the deposition of silica in real-time. researchgate.net The dye is incorporated into the silica deposition vesicle (SDV), the specialized organelle where valve and girdle band formation occurs. researchgate.net This incorporation results in the newly synthesized silica components being fluorescently labeled.
In studies of the centric diatom Aulacoseira islandica, LysoTracker Yellow HCK-123 has been used to visualize the formation of girdle bands. nih.gov This has been particularly useful in research investigating the effects of microtubule inhibitors on frustule development. By observing the fluorescence of the dye in the girdle bands and valves, scientists can assess how disruptions to the cytoskeleton affect the intricate process of morphogenesis. nih.gov
Confocal laser scanning microscopy of various diatom species stained with LysoTracker Yellow HCK-123 has provided clear, three-dimensional reconstructions of valve formation. For instance, this technique has been used to observe the development of thick valves in Aulacoseira baicalensis and the thinner valves of Nitzschia graciliformis. researchgate.net The green fluorescence of the incorporated dye clearly delineates the forming valves, distinguishing them from the parent frustule. researchgate.net
| Diatom Species Studied with LysoTracker Yellow HCK-123 | Key Findings |
| Aulacoseira islandica | Visualization of girdle band formation and assessment of morphogenetic anomalies caused by microtubule inhibitors. nih.gov |
| Aulacoseira baicalensis | Observation of the formation of thick new valves. researchgate.net |
| Nitzschia graciliformis | Visualization of the formation of thin new valves. researchgate.net |
| Fragilaria radians | Imaging of silica deposition in forming valves. researchgate.net |
Cell Cycle Progression Analysis in Diatoms
The diatom cell cycle is intrinsically linked to the formation of the frustule, as each cell division necessitates the synthesis of a new valve and associated girdle bands. LysoTracker Yellow HCK-123, by labeling the process of silica deposition, provides a powerful tool for monitoring a key event in cell cycle progression. The appearance of fluorescently labeled new valves is a definitive indicator that a cell has undergone division. nih.gov
Research on Aulacoseira islandica has utilized LysoTracker Yellow HCK-123 to assess the impact of cell cycle-disrupting agents. nih.gov In these studies, the dye was used to count the number of newly formed, fluorescent valves, providing a reliable method to quantify the effects of inhibitors on cell division and culture viability. For example, the study demonstrated that colchicine, a substance that blocks mitosis, induced the formation of abnormal "lateral valves," a phenomenon clearly visualized with LysoTracker Yellow HCK-123. nih.gov
While LysoTracker Yellow HCK-123 is a potent marker for the successful completion of cell division through the visualization of new silica components, its application in delineating the specific phases of the cell cycle (G1, S, G2/M) is less direct. However, by combining its use with other cellular stains, such as DAPI for DNA content, a more comprehensive picture of the cell cycle can be obtained. For instance, co-staining allows for the correlation of new valve formation (marked by LysoTracker Yellow HCK-123) with the nuclear state of the cell (revealed by DAPI). researchgate.net
| Application in Cell Cycle Analysis | Method |
| Monitoring Cell Division | Counting the proportion of cells with fluorescently labeled new valves. nih.gov |
| Assessing Inhibitor Effects | Quantifying changes in the number and morphology of new valves in the presence of cell cycle-disrupting agents. nih.gov |
| Correlative Analysis | Co-staining with DNA-binding dyes like DAPI to link silica deposition with nuclear cycle progression. researchgate.net |
Methodological Considerations and Imaging Techniques
Live-Cell Imaging Methodologies
LysoTracker Yellow HCK-123 is a cell-permeable probe that specifically accumulates in acidic compartments. medchemexpress.comtargetmol.com As a weak base linked to a fluorophore, it remains only partially protonated at neutral pH, allowing it to freely diffuse across the plasma membrane of living cells. fishersci.atfishersci.com Upon entering the acidic lumen of lysosomes, the probe becomes protonated and trapped, leading to a localized accumulation and distinct fluorescence. fishersci.atfishersci.com This mechanism enables one-step staining of acidic organelles without the need for antibodies. fishersci.atfishersci.ca
The typical protocol for using LysoTracker Yellow HCK-123 involves several key steps. Initially, cells are cultured on a suitable substrate, such as 8-well cell culture slides. medchemexpress.com Following a wash with a sterile buffer like phosphate-buffered saline (PBS), the LysoTracker Yellow HCK-123 working solution is added to the cells. medchemexpress.comglpbio.com The working solution is prepared by diluting a stock solution (commonly 1 mM in DMSO) to a final concentration that can range from 0.1 to 50 μM, with 50-75 µM being a suggested range as well. medchemexpress.comglpbio.com The cells are then incubated at 37°C in a 5% CO₂ environment for a period ranging from 30 minutes to 2 hours to allow for dye accumulation within the lysosomes. medchemexpress.comglpbio.com After incubation, the cells are washed again with PBS to remove any excess probe before being observed under a fluorescence microscope. glpbio.com For suspension cells, the process involves centrifugation and resuspension in the staining solution. glpbio.com
It is important to note that prolonged incubation times may lead to an "alkalizing effect," where the accumulation of the basic probe increases the pH of the lysosomes. glpbio.com Therefore, for studies where pH measurement is critical, shorter incubation times of 1-5 minutes are recommended. glpbio.com All fluorescent dyes are susceptible to photobleaching, so minimizing light exposure is crucial to slow down fluorescence quenching. glpbio.com
Fluorescence Microscopy Platforms
The visualization of LysoTracker Yellow HCK-123 relies on fluorescence microscopy. The probe has an excitation maximum of approximately 465 nm and an emission maximum of around 535 nm, although some sources report an excitation peak at 488 nm and an emission peak at 565 nm. glpbio.comthermofisher.comthermofisher.comblogspot.com This spectral profile makes it compatible with various fluorescence imaging systems.
| Property | Wavelength (nm) |
| Excitation Maximum | ~465 - 488 |
| Emission Maximum | ~535 - 565 |
Confocal laser scanning microscopy is a frequently recommended platform for analyzing samples stained with LysoTracker Yellow HCK-123. medchemexpress.com This technique offers significant advantages over conventional widefield fluorescence microscopy by providing optical sectioning capabilities, which effectively removes out-of-focus light. The result is images with higher resolution and improved contrast, allowing for the clear visualization of individual lysosomes within the cellular context. The use of a 488 nm laser line is suitable for exciting LysoTracker Yellow HCK-123. aatbio.com
Multispectral live-cell imaging systems offer advanced capabilities for distinguishing the fluorescence of LysoTracker Yellow HCK-123 from other fluorescent probes in multi-color experiments. These systems capture images at multiple emission wavelengths, creating a spectral signature for each fluorophore. This is particularly advantageous in co-localization studies, as it allows for the accurate separation of signals from spectrally overlapping dyes, minimizing bleed-through and ensuring that the observed co-localization is genuine.
Co-localization Strategies with Other Cellular Markers
To understand the spatial relationships and interactions of lysosomes with other organelles, LysoTracker Yellow HCK-123 is often used in co-localization studies with other fluorescent markers.
Researchers can investigate the intricate cellular processes involving lysosomes by co-staining cells with LysoTracker Yellow HCK-123 and probes specific to other organelles. For instance, the maturation of endosomes into lysosomes can be tracked by using markers for both compartments. While specific examples of co-localization of LysoTracker Yellow HCK-123 with markers for the Golgi apparatus, mitochondria, or nuclei are not detailed in the provided search results, the principle of using organelle-specific dyes in conjunction with LysoTracker probes is a common strategy. For example, co-localization studies have been performed using LysoTracker Green with mitochondrial markers like rhodamine 123 to investigate the localization of drugs to both lysosomes and mitochondria. researchgate.net
The yellow fluorescence of LysoTracker Yellow HCK-123 allows for its integration into multi-color imaging experiments with other fluorescent dyes that have distinct spectral characteristics. blogspot.com For example, it can be used alongside blue, green, or red fluorescent probes to simultaneously visualize multiple cellular structures or events. The availability of a range of LysoTracker probes with different colors, such as LysoTracker Blue, Green, and Red, further expands the possibilities for multi-color applications. thermofisher.comblogspot.com When combining fluorescent dyes, it is crucial to select probes with minimal spectral overlap to avoid cross-talk between detection channels. biorxiv.org For instance, LysoTracker Yellow HCK-123 could be paired with a far-red DNA stain like SiR-DNA or a deep-red mitochondrial probe like MitoTracker Deep Red to achieve clear separation of signals. nih.gov
Image Processing and Quantitative Analysis in Research Workflows
The utility of LysoTracker Yellow HCK-123 in cellular biology is significantly enhanced by advanced image processing and quantitative analysis techniques. These computational workflows allow researchers to extract objective and reproducible data from fluorescence microscopy images, moving beyond qualitative observation to detailed statistical analysis. The fluorescence emitted by LysoTracker Yellow HCK-123, upon accumulation in acidic organelles, provides the raw signal that is captured and subsequently analyzed to yield insights into lysosomal number, morphology, distribution, and function.
A key application of this probe is in the quantitative assessment of lysosomal content and changes in response to various stimuli or in disease states. The process typically begins with the acquisition of high-resolution images using techniques such as laser confocal scanning microscopy. researchgate.net This is often followed by a series of image processing steps to enhance the signal-to-noise ratio, define regions of interest (ROIs), and segment the individual lysosomes.
Detailed Research Findings:
A notable application of LysoTracker Yellow HCK-123 has been in the study of biomineralization in diatoms, where it serves as a marker for the assimilation of silicon into their silica (B1680970) frustules. researchgate.net In this context, the dye is incorporated into the newly forming silica deposition vesicles (SDVs), allowing for the visualization and quantification of silica uptake and valve formation. researchgate.netresearchgate.net
For instance, in studies involving the diatom Aulacoseira baicalensis, LysoTracker Yellow HCK-123 has been used to visualize the formation of thick valves. researchgate.net Similarly, it has been employed to observe the development of thin valves in Nitzschia graciliformis. researchgate.net These studies often utilize laser confocal scanning microscopy to capture optical sections of the stained diatoms, which are then used for 3D reconstruction to provide a comprehensive view of the silica deposition process. researchgate.net The green fluorescence of the incorporated LysoTracker Yellow HCK-123 is typically imaged alongside the red autofluorescence of chloroplasts and blue DAPI-stained DNA to provide cellular context. researchgate.net
The quantitative analysis in such studies can involve measuring the fluorescence intensity of the LysoTracker Yellow HCK-123 signal within the forming valves, which correlates with the amount of newly deposited silica. Furthermore, 3D reconstructions enable the measurement of the volume and morphology of the silica structures.
Below are data tables summarizing the application of LysoTracker Yellow HCK-123 in diatom research and the typical parameters for quantitative analysis.
Table 1: Application of LysoTracker Yellow HCK-123 in Diatom Research
| Diatom Species | Process Studied | Microscopy Technique | LysoTracker Yellow HCK-123 Concentration | Reference |
|---|---|---|---|---|
| Aulacoseira baicalensis | Formation of thick valves | Laser Confocal Scanning Microscopy, 3D Reconstruction | Not specified in abstract | researchgate.net |
| Nitzschia graciliformis | Formation of thin valves | Laser Confocal Scanning Microscopy, 3D Reconstruction | Not specified in abstract | researchgate.net |
| Fragilaria radians | Silica deposition | Laser Confocal Scanning Microscopy, 3D Reconstruction | Not specified in abstract | researchgate.net |
| Aulacoseira islandica | Rate of silica accumulation | Not specified in abstract | Not specified in abstract | researchgate.net |
| Various diatom species | Distinguishing parent and offspring valves | Fluorescence Microscopy | 400 nM | researchgate.net |
Table 2: Common Parameters in Quantitative Analysis of LysoTracker Yellow HCK-123 Fluorescence
| Parameter | Description | Analysis Software (Examples) |
|---|---|---|
| Fluorescence Intensity | Measurement of the brightness of the fluorescent signal, often correlated with the concentration of the probe in the acidic compartment. | ImageJ/Fiji, CellProfiler, Imaris |
| Number of Puncta | Counting the number of discrete fluorescent spots, representing individual lysosomes or acidic vesicles. | ImageJ/Fiji (Find Maxima, 3D Object Counter), CellProfiler |
| Size and Volume of Puncta | Measurement of the area or volume of individual fluorescent puncta, providing information on lysosomal morphology. | ImageJ/Fiji (Analyze Particles), Imaris |
| Colocalization Analysis | Quantifying the degree of spatial overlap between LysoTracker Yellow HCK-123 and other fluorescent markers (e.g., for specific lysosomal proteins like LAMP1). Pearson's and Manders' coefficients are common metrics. | ImageJ/Fiji (Coloc 2), JaCoP plugin, Imaris |
| 3D Reconstruction and Analysis | Creating and analyzing three-dimensional models from z-stack images to understand the spatial distribution and morphology of lysosomes within the entire cell volume. | Imaris, Amira, Huygens Professional |
Comparative Analysis and Research Considerations
Comparison with Related Fluorescent Probes
LysoTracker Yellow HCK-123 is a valuable tool for researchers studying acidic organelles, but its proper application requires an understanding of its characteristics in relation to other available fluorescent probes.
Distinction from LysoTracker Counterparts (e.g., LysoTracker Green DND-26, LysoTracker Red DND-99)
LysoTracker probes are a series of fluorescent acidotropic probes used for labeling and tracking acidic organelles in live cells. thermofisher.com While they share a common mechanism of action, involving a fluorophore linked to a weak base that is partially protonated at neutral pH, their primary distinction lies in their spectral properties. thermofisher.comfishersci.nlfishersci.nl This allows for flexibility in experimental design, particularly in multicolor imaging studies. thermofisher.com
LysoTracker Yellow HCK-123 exhibits excitation and emission maxima at approximately 465 nm and 535 nm, respectively. glpbio.comthermofisher.comfishersci.ca In contrast, LysoTracker Green DND-26 has excitation/emission maxima of about 504/511 nm, making it suitable for detection with a FITC filter set. fishersci.nlmedchemexpress.comcellsignal.com LysoTracker Red DND-99 is excited at around 577 nm and emits at approximately 590 nm, compatible with TRITC filter sets. fishersci.nlmedchemexpress.commedchemexpress.com The availability of these spectrally distinct probes enables researchers to simultaneously visualize lysosomes with other cellular components labeled with different fluorophores. thermofisher.com
| Probe | Excitation Maxima (nm) | Emission Maxima (nm) |
|---|---|---|
| LysoTracker Yellow HCK-123 | ~465 | ~535 |
| LysoTracker Green DND-26 | ~504 | ~511 |
| LysoTracker Red DND-99 | ~577 | ~590 |
Differentiation from pH-Indicating LysoSensor Probes
While both LysoTracker and LysoSensor probes accumulate in acidic organelles, their fluorescence characteristics and primary applications differ significantly. thermofisher.comthermofisher.com LysoTracker probes, including LysoTracker Yellow HCK-123, exhibit fluorescence that is largely independent of the surrounding pH. thermofisher.com Their primary function is to label and track the localization and morphology of acidic organelles. thermofisher.comfishersci.ca
In contrast, LysoSensor probes are designed as pH indicators. thermofisher.comthermofisher.com Their fluorescence intensity is directly dependent on the pH of their environment, increasing upon acidification. thermofisher.comthermofisher.com This property allows for the quantitative or semi-quantitative measurement of the pH within lysosomes and other acidic vesicles. thermofisher.comscribd.com For instance, LysoSensor Yellow/Blue DND-160 exhibits a dual-emission spectrum that shifts from blue in less acidic compartments to yellow in more acidic ones, enabling ratiometric pH measurements. thermofisher.comscribd.com LysoSensor probes are particularly useful for studying processes that involve changes in lysosomal pH, such as lysosomal storage diseases or defects in organelle acidification. thermofisher.comscribd.com However, LysoSensor probes may be less bright and have more background interference compared to LysoTracker probes. researchgate.net
Comparison with Other Organelle-Specific Dyes
The specificity of LysoTracker Yellow HCK-123 for acidic organelles distinguishes it from dyes that target other cellular compartments. For instance, MitoTracker probes, such as MitoTracker Red CMXRos, are specifically designed to accumulate in mitochondria and are often used to assess mitochondrial membrane potential. nih.gov Other dyes are available to stain the endoplasmic reticulum, Golgi apparatus, or nucleus, each with its own specific targeting mechanism. thermofisher.com The choice of dye is therefore dictated by the specific organelle or cellular process under investigation. It's important to note that like some other fluorescent probes, the retention of LysoTracker and MitoTracker Red can be affected by the activity of efflux pumps like P-glycoprotein in certain cancer cells. nih.gov
Methodological Limitations and Potential Artifacts in Application
While a powerful tool, the use of LysoTracker Yellow HCK-123 is not without its limitations and potential for artifacts.
Consideration of Potential Lysosomal Alkalinizing Effects
A significant consideration when using LysoTracker probes is their potential to act as weak bases and cause an increase in the pH of lysosomes, an effect known as alkalinization. thermofisher.comglpbio.comnih.gov This can be particularly problematic in long-term imaging experiments, as it can alter the normal physiology of the organelle being studied. thermofisher.com To minimize this effect, it is recommended to use the lowest possible concentration of the probe and to acquire images shortly after staining. nih.gov For studies where maintaining a stable lysosomal pH is critical, alternative methods or careful controls are necessary.
Mitigation of Cellular Autofluorescence and Non-specific Staining
Cellular autofluorescence, the natural fluorescence emitted by certain cellular components like NADH, collagen, and lipofuscin, can interfere with the signal from fluorescent probes, including LysoTracker Yellow HCK-123. ptgcn.comsouthernbiotech.com This can make it challenging to distinguish the specific signal from background noise. ptgcn.com Several strategies can be employed to mitigate autofluorescence:
Proper Fixation: The choice of fixative can impact autofluorescence, with glutaraldehyde (B144438) generally inducing more than paraformaldehyde. ptgcn.com Minimizing fixation time can also be beneficial. ptgcn.com
Quenching Agents: Treating samples with agents like sodium borohydride (B1222165) or Sudan Black B can help reduce autofluorescence from certain sources. ptgcn.comsouthernbiotech.com
Spectral Separation: Choosing a fluorophore with an emission spectrum that is well-separated from the autofluorescence spectrum of the sample is a key strategy. southernbiotech.comfluorofinder.com Far-red emitting dyes are often preferred as cellular autofluorescence is typically weaker in this region of the spectrum. southernbiotech.com
Background Subtraction: Image analysis software can be used to subtract background fluorescence from the specific signal.
Controls: Including an unstained control sample is crucial to assess the level of autofluorescence in the cells. southernbiotech.com
Non-specific staining can also occur, where the probe accumulates in cellular compartments other than the intended target. To ensure that the observed fluorescence is indeed from lysosomes, co-localization studies with established lysosomal markers, such as LAMP1 or LAMP2, are highly recommended. aatbio.com
Optimal Staining Parameters for Specific Experimental Needs
The successful application of LysoTracker Yellow HCK-123 in live-cell imaging hinges on the careful optimization of staining parameters. These parameters are not universal and require adjustment based on the specific cell type, experimental goals, and the imaging instrumentation being utilized. Key variables to consider include the final concentration of the probe, the incubation period, and the temperature.
General guidelines suggest a working concentration for LysoTracker probes to be in the nanomolar (nM) range, typically between 50-75 nM. thermofisher.comaatbio.com However, some protocols provide a broader range of 0.1-50 micromolar (μM) and suggest that the optimal concentration needs to be determined empirically for each specific application. medchemexpress.com It is advisable to start with a lower concentration to minimize potential artifacts that can arise from overloading the cells with the dye. thermofisher.com For LysoTracker Yellow HCK-123 specifically, a suggested working dilution is 1:10,000 from a 1 mM stock solution, resulting in a final concentration of 100 nM. pbrc.edu
The incubation time is another critical factor that requires optimization. A general recommendation is to incubate the cells with the probe for 30 minutes to 2 hours at 37°C. thermofisher.compbrc.edu In some instances, a shorter incubation of 15-30 minutes may be sufficient for optimal staining. aatbio.com For certain applications, particularly with suspension cells, the incubation period can be extended up to 2 hours. It is important to note that prolonged incubation times, especially beyond 2 hours, may disrupt the pH homeostasis of lysosomes and potentially lead to signal degradation and cellular toxicity. aatbio.com
Temperature plays a crucial role in the staining process, with 37°C being the standard incubation temperature to ensure normal cellular function and probe uptake. thermofisher.commedchemexpress.compbrc.edu Following incubation, it is common practice to wash the cells with fresh, pre-warmed medium or a suitable buffer solution to remove any excess probe before imaging. pbrc.edu
The following interactive table provides a summary of recommended starting parameters for LysoTracker Yellow HCK-123, which should be adapted based on specific experimental requirements.
Interactive Data Table: Recommended Staining Parameters for LysoTracker Yellow HCK-123
| Parameter | Recommended Range | Key Considerations |
| Working Concentration | 50 nM - 75 nM thermofisher.comaatbio.com | Start with the lower end of the range to avoid overloading artifacts. thermofisher.com Some protocols suggest up to 50 µM, requiring empirical optimization. medchemexpress.com |
| Incubation Time | 30 minutes - 2 hours thermofisher.compbrc.edu | Shorter times (15-30 min) can be sufficient. aatbio.com Prolonged incubation may affect lysosomal pH and cell health. aatbio.com |
| Incubation Temperature | 37°C thermofisher.commedchemexpress.compbrc.edu | Standard physiological temperature for live-cell imaging. |
| Vehicle | DMSO (for stock solution) | Dilute stock in appropriate sterile buffer or serum-free medium for the working solution. |
| Post-Staining Wash | Yes pbrc.edu | Wash with fresh, pre-warmed medium or buffer to remove background fluorescence. pbrc.edu |
Prospects for Enhanced Lysosomal Research Methodologies
The field of lysosomal research is continually evolving, with a drive towards developing more sophisticated and informative methodologies. While probes like LysoTracker Yellow HCK-123 have been instrumental, the future lies in overcoming current limitations and expanding the capabilities of lysosomal investigation.
A significant area of development is the creation of novel fluorescent probes with enhanced properties. nih.gov The ideal next-generation lysosomal probe would exhibit improved photostability, reduced cytotoxicity, and the ability to provide more than just localization information. Researchers are actively designing probes that can sense and report on specific aspects of the lysosomal microenvironment, such as the activity of particular enzymes, the concentration of reactive oxygen species (ROS), and fluctuations in viscosity. nih.govresearchgate.netsioc-journal.cn For instance, there is a growing interest in developing probes that can quantitatively monitor ROS within lysosomes to better understand their role in cellular metabolism and disease. nih.govmdpi.com
Furthermore, the development of ratiometric probes, which allow for the precise measurement of parameters like pH, represents a significant advancement. nih.gov Unlike probes that simply accumulate in acidic compartments, ratiometric probes exhibit a spectral shift in response to pH changes, enabling more accurate and quantitative analysis of lysosomal acidification.
Beyond the probes themselves, advancements in imaging technologies are set to revolutionize lysosomal research. Techniques like 3D electron tomography are providing unprecedented detail of lysosomal morphology and their interactions with other organelles. ucl.ac.uk The combination of high-resolution imaging with advanced analytical methods will allow for a more comprehensive understanding of the dynamic nature of lysosomes.
Another promising frontier is the development of therapeutic strategies that target lysosomes. google.com This includes enhancing lysosome biogenesis to clear toxic protein aggregates in neurodegenerative diseases and improving the efficacy of enzyme replacement therapies for lysosomal storage disorders. nih.govnih.gov The discovery of "Lysosome-Enhancing Compounds" (LYECs) that can promote the cell's natural lysosomal cleanup processes is a particularly exciting area of research. nih.gov
In the future, we can anticipate a move towards multi-modal approaches that combine advanced probes, high-resolution imaging, and genetic and therapeutic manipulations. This integrated strategy will be crucial for unraveling the complex roles of lysosomes in health and disease, paving the way for novel diagnostic and therapeutic interventions. numberanalytics.com
Q & A
Q. Advanced
- Use sequential scanning to prevent spectral bleed-through when combining with markers like mCherry or DAPI .
- Validate co-localization with quantitative metrics (e.g., Pearson’s coefficient) and confirm lysosomal identity using lysosomal protease inhibitors (e.g., leupeptin) .
- Ensure laser power and exposure times minimize phototoxicity during time-lapse imaging .
What experimental controls are essential for specificity in lysosomal tracking?
Q. Methodological
- Negative controls : Unstained cells and cells treated with lysosomal pH disruptors (e.g., bafilomycin A1).
- Positive controls : Cells co-stained with alternative lysosomal markers (e.g., LAMP1 antibodies).
- Include cytoskeletal inhibitors if studying lysosomal trafficking dynamics .
How can lysosomal parameters (size, number, intensity) be quantified using LysoTracker Yellow HCK-123?
Q. Data Analysis
- Use high-content imaging systems (e.g., Opera Phenix) with automated analysis software (e.g., Harmony) to measure fluorescence intensity and lysosomal morphology .
- For manual analysis, tools like ImageJ can quantify maximal diameter or puncta count, as demonstrated in P. neolepis scale measurements .
How can LysoTracker Yellow HCK-123 be integrated with multiphoton imaging techniques?
Experimental Design
Adjust multiphoton laser wavelengths (e.g., 740 nm for cell lysis or imaging) to avoid photodamage while maintaining probe fluorescence. Ensure compatibility with LysoTracker’s excitation range (450–510 nm) and validate with control experiments .
How should discrepancies in lysosomal tracking data between studies be resolved?
Q. Contradiction Analysis
- Compare experimental conditions (e.g., probe concentration, incubation time, cell type).
- Validate findings with orthogonal methods, such as electron microscopy or pH-sensitive GFP probes .
- Replicate protocols from literature with strict adherence to reported parameters .
What strategies minimize spectral overlap in multicolor imaging with LysoTracker Yellow HCK-123?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
